

Physical and chemical properties of ethyl isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl isoxazole-3-carboxylate*

Cat. No.: B046841

[Get Quote](#)

An In-Depth Technical Guide to Ethyl Isoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **ethyl isoxazole-3-carboxylate** (CAS No: 3209-70-9). It includes a summary of its key physical data, detailed experimental protocols for its synthesis and a characteristic reaction, and visualizations of these chemical pathways. This document is intended to serve as a valuable resource for professionals in organic synthesis, medicinal chemistry, and materials science.

Core Physical and Chemical Properties

Ethyl isoxazole-3-carboxylate is a versatile heterocyclic compound featuring an isoxazole ring, which imparts a unique combination of stability and reactivity. It serves as a key intermediate in the synthesis of various biologically active molecules, including potential anti-inflammatory and anti-cancer agents, as well as in the development of herbicides and pesticides. Its favorable properties, such as good solubility and stability, make it an attractive building block in drug discovery and material science.^[1]

Data Summary

The quantitative physical and chemical properties of **ethyl isoxazole-3-carboxylate** are summarized in the table below. It should be noted that while some data are reported by

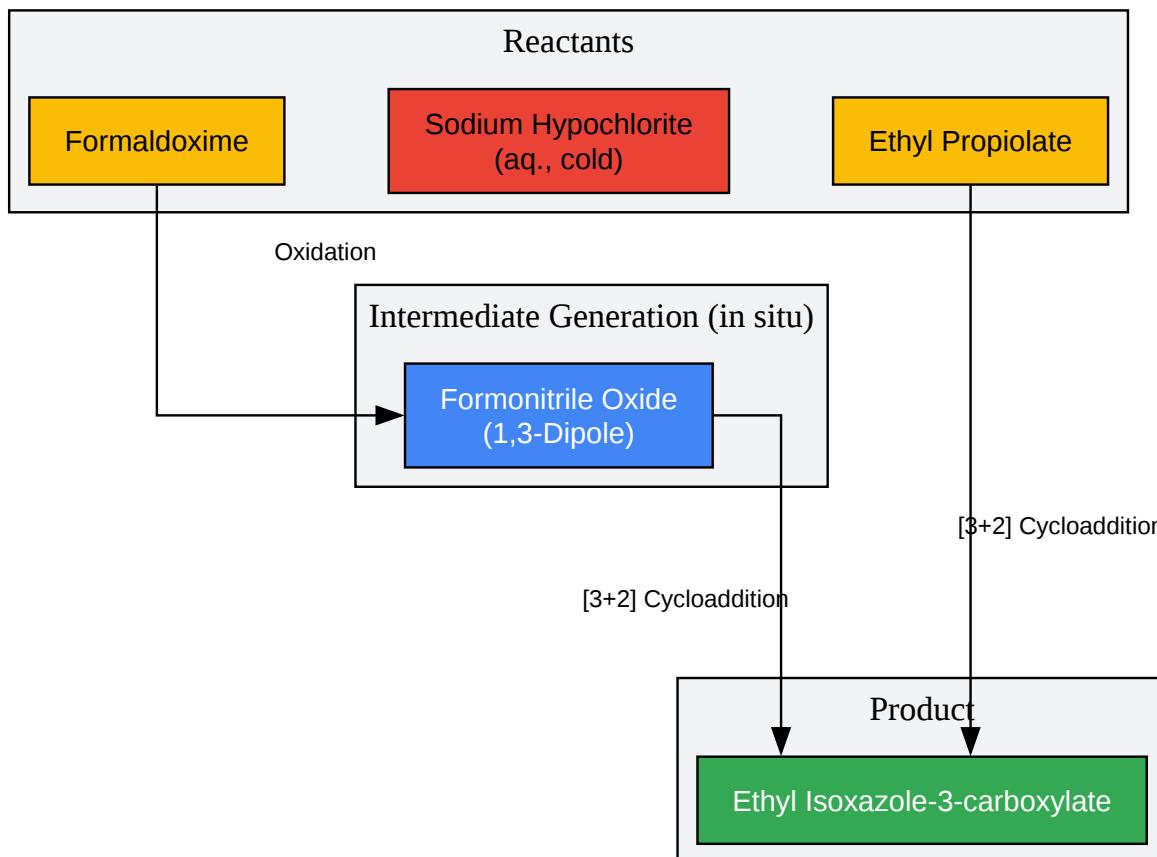
chemical suppliers, experimentally verified values for certain properties are not widely available in peer-reviewed literature.

Property	Value	Source(s)
CAS Number	3209-70-9	[2]
Molecular Formula	C ₆ H ₇ NO ₃	[2]
Molecular Weight	141.12 g/mol	[2]
Appearance	Colorless to Light Yellow Liquid	[3]
Boiling Point	87 °C	[3]
Density	1.177 g/cm ³	[3]
Melting Point	Not Available	[4]
Refractive Index	Not Available	[4]
Purity	≥ 99% (HPLC reported by supplier)	[1]
Storage Conditions	Sealed in dry, Store in freezer, under -20°C	[3]
Synonyms	Isoxazole-3-carboxylic acid ethyl ester, Ethyl 1,2-oxazole-3-carboxylate	[2]

Spectroscopic Profile

Detailed experimental spectra for **ethyl isoxazole-3-carboxylate** are not readily available in the surveyed literature. However, based on the structure and data from isomeric and substituted analogs, the following spectral characteristics are expected:

- ¹H NMR: The spectrum would feature signals for the ethyl group, specifically a quartet around 4.4 ppm (-O-CH₂-CH₃) and a triplet around 1.4 ppm (-O-CH₂-CH₃). The isoxazole ring protons at positions 4 and 5 would appear as two distinct doublets, likely in the range of 6.5-8.8 ppm, with a small coupling constant (J ≈ 1-3 Hz).[\[4\]](#)


- ^{13}C NMR: The spectrum would show characteristic peaks for the ester group, including the carbonyl carbon (~160-165 ppm), the methylene carbon (~62 ppm), and the methyl carbon (~14 ppm). The isoxazole ring carbons would appear in the aromatic region, with C3 (attached to the ester) around 155-160 ppm, and C4 and C5 appearing between 100-150 ppm.[4]
- Infrared (IR) Spectroscopy: Key absorption bands would include a strong C=O stretch for the ester at approximately $1720\text{-}1740\text{ cm}^{-1}$, C=N stretching of the isoxazole ring around $1600\text{-}1650\text{ cm}^{-1}$, and C-O stretching bands in the $1100\text{-}1300\text{ cm}^{-1}$ region.[5][6]
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M^+) at $\text{m/z} = 141$. Key fragmentation patterns would likely involve the loss of the ethoxy group ($-\text{OC}_2\text{H}_5$, $\text{m/z} = 45$) or the entire ester group.

Experimental Protocols

The following sections detail methodologies for the synthesis of **ethyl isoxazole-3-carboxylate** and a key chemical transformation demonstrating the reactivity of the isoxazole ring.

Synthesis via 1,3-Dipolar Cycloaddition

The most direct route to **ethyl isoxazole-3-carboxylate** is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[7] This protocol describes the *in situ* generation of formonitrile oxide from formaldoxime and its subsequent reaction with ethyl propiolate.

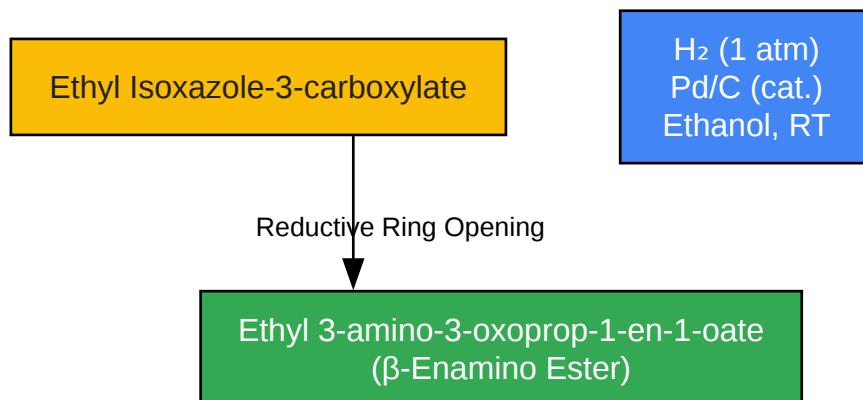
[Click to download full resolution via product page](#)

Synthesis of **Ethyl Isoxazole-3-carboxylate**.

Materials:

- Formaldoxime (or its precursor, formamide and hydroxylamine hydrochloride)
- Ethyl propiolate
- Sodium hypochlorite solution (e.g., commercial bleach)
- Dichloromethane (DCM) or other suitable organic solvent
- Sodium bicarbonate (NaHCO_3)

- Anhydrous magnesium sulfate ($MgSO_4$)
- Silica gel for column chromatography


Protocol:

- A solution of formaldoxime (1.2 equivalents) is prepared in dichloromethane and cooled to 0 °C in an ice bath with vigorous stirring.
- To this solution, ethyl propiolate (1.0 equivalent) is added.
- A cold (0 °C) aqueous solution of sodium hypochlorite (1.3 equivalents) is added dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains below 5 °C. The slow addition is crucial to control the exothermic reaction and the concentration of the unstable nitrile oxide intermediate.
- After the addition is complete, the reaction is stirred vigorously at 0 °C for an additional 2-3 hours, then allowed to warm to room temperature and stirred overnight.
- The reaction progress is monitored by Thin-Layer Chromatography (TLC).
- Upon completion, the organic layer is separated. The aqueous layer is extracted twice with dichloromethane.
- The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.
- The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure **ethyl isoxazole-3-carboxylate**.

Reductive Ring Cleavage via Catalytic Hydrogenation

A characteristic reaction of the isoxazole ring is its susceptibility to N-O bond cleavage under reductive conditions. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method to achieve this, transforming the isoxazole into a β -enamino ester derivative.^[8] This

transformation is highly valuable for converting the stable isoxazole scaffold into a more flexible, open-chain intermediate for further synthetic elaboration.[8]

[Click to download full resolution via product page](#)

Reductive Cleavage of **Ethyl Isoxazole-3-carboxylate**.

Materials:

- **Ethyl isoxazole-3-carboxylate** derivative (e.g., Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate as described in the literature[8])
- 10% Palladium on activated carbon (Pd/C) catalyst (5-10 mol%)
- Anhydrous Ethanol (EtOH)
- Hydrogen (H₂) gas balloon or hydrogenation apparatus
- Celite or other filter aid

Protocol: (Adapted from the hydrogenation of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate[8])

- To a flask containing a magnetic stir bar, the **ethyl isoxazole-3-carboxylate** derivative (1.0 equivalent) and anhydrous ethanol are added to form a solution or suspension.
- 10% Pd/C catalyst (typically 5-10 mol% by weight relative to the substrate) is carefully added to the mixture.

- The flask is evacuated and backfilled with hydrogen gas three times to ensure an inert atmosphere is replaced by hydrogen. A balloon filled with hydrogen is then attached to the flask to maintain a positive pressure (approx. 1 atm).
- The suspension is stirred vigorously at ambient temperature.
- The reaction is monitored by TLC until the starting material is fully consumed (typically 4-12 hours).
- Upon completion, the hydrogen source is removed, and the reaction mixture is carefully filtered through a pad of Celite to remove the Pd/C catalyst. The filter pad is washed with additional ethanol.
- The combined filtrate is concentrated under reduced pressure to yield the crude ring-opened product.
- If necessary, the product can be further purified by silica gel column chromatography to afford the pure β -enamino ester.^[8]

This reductive cleavage highlights the dual nature of the isoxazole ring: a stable aromatic system that can be selectively "unlocked" to reveal valuable functionality for subsequent synthetic steps.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemsynthesis.com [chemsynthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. rsc.org [rsc.org]

- 6. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. iris.unito.it [iris.unito.it]
- To cite this document: BenchChem. [Physical and chemical properties of ethyl isoxazole-3-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046841#physical-and-chemical-properties-of-ethyl-isoxazole-3-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com